But-2-enedioic acid;2-(1-ethylindol-3-yl)sulfanylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;2-(1-ethylindol-3-yl)sulfanylethanamine is a complex organic compound that combines the structural features of but-2-enedioic acid and 2-(1-ethylindol-3-yl)sulfanylethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;2-(1-ethylindol-3-yl)sulfanylethanamine typically involves multi-step organic synthesis. The process begins with the preparation of but-2-enedioic acid, which can be synthesized through the catalytic hydrogenation of maleic acid or fumaric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the purity and yield of the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;2-(1-ethylindol-3-yl)sulfanylethanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, amines, and substituted indole derivatives .
Scientific Research Applications
But-2-enedioic acid;2-(1-ethylindol-3-yl)sulfanylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of But-2-enedioic acid;2-(1-ethylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fumaric acid: A similar compound with a butenedioic acid structure, known for its use in the food industry and as a pharmaceutical agent.
Maleic acid: Another butenedioic acid derivative, used in the production of resins and coatings.
Indole derivatives: Compounds containing the indole moiety, widely studied for their diverse biological activities.
Uniqueness
The presence of both but-2-enedioic acid and 2-(1-ethylindol-3-yl)sulfanylethanamine moieties allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61021-60-1 |
---|---|
Molecular Formula |
C28H36N4O4S2 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
but-2-enedioic acid;2-(1-ethylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/2C12H16N2S.C4H4O4/c2*1-2-14-9-12(15-8-7-13)10-5-3-4-6-11(10)14;5-3(6)1-2-4(7)8/h2*3-6,9H,2,7-8,13H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZUSJEHMMERVERU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCCN.CCN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.